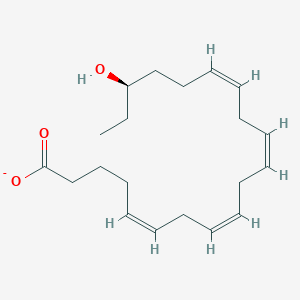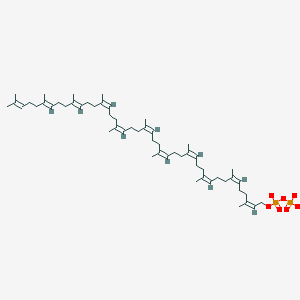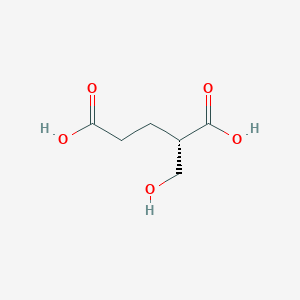
18(R)-Hete(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18(R)-HETE(1-) is a 18-HETE(1-) that is the conjugate base of 18(R)-HETE, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It is a conjugate base of a 18(R)-HETE.
科学的研究の応用
1. Applications in Positron Emission Tomography (PET)
18(R)-HETE, as a derivative of arachidonic acid, may be relevant in positron emission tomography (PET) imaging. PET imaging, utilizing radioisotopes like fluorine-18, is crucial in tracking diseases at early stages, aiding in patient care planning through personalized medicine, and supporting drug discovery programs. Fluorine-18, due to its physical and nuclear characteristics, is often used in PET radiopharmaceuticals for clinical and preclinical research. The use of arenes and heteroarenes, which includes compounds like 18(R)-HETE, is significant in PET due to their metabolic robustness. This makes them suitable for incorporation in PET imaging techniques (Preshlock, Tredwell, & Gouverneur, 2016).
2. Metabolism by Cytochrome P450 2E1
The metabolism of 18(R)-HETE by cytochrome P450 enzymes, particularly P450 2E1, is another significant area of research. This enzyme metabolizes various fatty acids, including arachidonic acid, to produce multiple metabolites such as 18(R)-HETE. Understanding the enzymatic pathways and interactions of 18(R)-HETE with such enzymes is vital for elucidating its role in biological processes and potential therapeutic applications (Laethem et al., 1993).
3. Role in Eicosanoid Excretion in Hepatic Cirrhosis
The study of 18(R)-HETE in the context of eicosanoid excretion, particularly in hepatic cirrhosis, is also notable. Eicosanoids, including 18(R)-HETE, play a role in the regulation of renal circulation and extracellular fluid volume. The cytochrome P450 system, which transforms arachidonic acid to HETE metabolites, is a key player in this process. Research in this area is crucial for understanding the pathophysiology of diseases like hepatic cirrhosis and developing targeted therapies (Sacerdoti et al., 1997).
特性
分子式 |
C20H31O3- |
|---|---|
分子量 |
319.5 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z,18R)-18-hydroxyicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/p-1/b6-4-,7-5-,12-10-,13-11-/t19-/m1/s1 |
InChIキー |
PPCHNRUZQWLEMF-LFFPGIGVSA-M |
異性体SMILES |
CC[C@H](CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O |
正規SMILES |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)

![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264993.png)
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)

![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)



![1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine](/img/structure/B1265007.png)

